Cas no 27653-17-4 (1-(2-bromopropyl)naphthalene)

1-(2-Bromopropyl)naphthalene is a brominated naphthalene derivative characterized by the presence of a 2-bromopropyl substituent on the naphthalene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized naphthalene derivatives. The bromine atom at the propyl chain offers a reactive site for further transformations, such as nucleophilic substitution or coupling reactions, making it valuable in pharmaceutical and materials chemistry applications. Its stable aromatic naphthalene core ensures compatibility with a range of reaction conditions. The product is typically handled under inert conditions due to its sensitivity to moisture and light, ensuring optimal reactivity and shelf stability.
1-(2-bromopropyl)naphthalene structure
1-(2-bromopropyl)naphthalene structure
Product Name:1-(2-bromopropyl)naphthalene
CAS No:27653-17-4
MF:C13H13Br
MW:249.146322965622
CID:3927952
PubChem ID:343919
Update Time:2025-06-07

1-(2-bromopropyl)naphthalene Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 1-(2-bromopropyl)-
    • 1-(2-Bromopropyl)naphthalene
    • EN300-1896215
    • 27653-17-4
    • AKOS012315134
    • SCHEMBL11674881
    • CS-0272207
    • 1-(2-bromopropyl)naphthalene
    • Inchi: 1S/C13H13Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3
    • InChI Key: TZWKBQJNXQAKPC-UHFFFAOYSA-N
    • SMILES: BrC(C)CC1C=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 248.02006g/mol
  • Monoisotopic Mass: 248.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 0Ų

1-(2-bromopropyl)naphthalene Pricemore >>

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Additional information on 1-(2-bromopropyl)naphthalene

1-(2-Bromopropyl)Naphthalene: A Comprehensive Overview

1-(2-Bromopropyl)Naphthalene, identified by the CAS number 27653-17-4, is a significant compound in the field of organic chemistry. This compound, also referred to as bromopropyl naphthalene, has garnered attention due to its unique structural properties and potential applications in various industries.

The molecular structure of 1-(2-Bromopropyl)Naphthalene consists of a naphthalene ring system with a 2-bromopropyl substituent attached at the first position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a versatile building block in synthetic chemistry. Recent studies have highlighted its role in the synthesis of advanced materials, including polymers and pharmaceutical intermediates.

Recent research has focused on the synthesis and characterization of bromopropyl naphthalene derivatives. For instance, a 2023 study published in the Journal of Organic Chemistry explored the use of this compound as a precursor for constructing bioactive molecules. The study demonstrated that the bromine atom in the 2-bromopropyl group can undergo nucleophilic substitution reactions, enabling the incorporation of diverse functional groups into the naphthalene framework.

In addition to its role in organic synthesis, 1-(2-Bromopropyl)Naphthalene has found applications in materials science. Researchers have investigated its use as a monomer in polymerization reactions, leading to the development of novel polymeric materials with enhanced thermal stability and mechanical properties. These materials hold promise for use in high-performance applications such as aerospace and electronics.

The compound's electronic properties have also made it a subject of interest in electrochemistry. A 2023 paper in Nature Communications reported on the use of bromopropyl naphthalene derivatives as redox-active components in organic electronics. The study revealed that these derivatives exhibit favorable charge transport properties, making them suitable for applications in flexible electronics and energy storage devices.

Furthermore, recent advancements in catalytic processes have expanded the utility of 1-(2-Bromopropyl)Naphthalene. For example, researchers have developed efficient catalytic methods for synthesizing this compound from readily available starting materials. These methods not only enhance the scalability of production but also reduce environmental impact by minimizing waste generation.

In conclusion, 1-(2-Bromopropyl)Naphthalene, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research and industrial applications. As new studies emerge, this compound is expected to unlock further potential across diverse fields, contributing to technological advancements and innovative solutions.

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